molecular formula C21H31NO5S B13676505 Methyl 4-[2-(Benzylthio)-1-hydroxyethyl]-1-Boc-piperidine-4-carboxylate

Methyl 4-[2-(Benzylthio)-1-hydroxyethyl]-1-Boc-piperidine-4-carboxylate

Cat. No.: B13676505
M. Wt: 409.5 g/mol
InChI Key: SPEZCZWTZDNFGP-UHFFFAOYSA-N
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Description

Methyl 4-[2-(Benzylthio)-1-hydroxyethyl]-1-Boc-piperidine-4-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzylthio group, a hydroxyethyl group, and a Boc-protected carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(Benzylthio)-1-hydroxyethyl]-1-Boc-piperidine-4-carboxylate typically involves multiple steps, starting from commercially available precursorsThe final step involves the protection of the carboxylate group with a Boc (tert-butoxycarbonyl) group to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(Benzylthio)-1-hydroxyethyl]-1-Boc-piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The benzylthio group can be reduced to a thiol group.

    Substitution: The Boc-protected carboxylate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) can be used.

    Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are typically employed.

    Substitution: Substitution reactions can be carried out using nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the benzylthio group would yield a thiol.

Scientific Research Applications

Methyl 4-[2-(Benzylthio)-1-hydroxyethyl]-1-Boc-piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[2-(Benzylthio)-1-hydroxyethyl]-1-Boc-piperidine-4-carboxylate involves its interaction with specific molecular targets. The benzylthio group may interact with thiol-containing enzymes, while the hydroxyethyl group can form hydrogen bonds with various biomolecules. The Boc-protected carboxylate group ensures the compound’s stability and facilitates its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[2-(Benzylthio)-1-hydroxyethyl]-1-Boc-piperidine-4-carboxylate is unique due to its combination of functional groups and the presence of a Boc-protected carboxylate group, which enhances its stability and versatility in various chemical and biological applications.

Properties

Molecular Formula

C21H31NO5S

Molecular Weight

409.5 g/mol

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-(2-benzylsulfanyl-1-hydroxyethyl)piperidine-1,4-dicarboxylate

InChI

InChI=1S/C21H31NO5S/c1-20(2,3)27-19(25)22-12-10-21(11-13-22,18(24)26-4)17(23)15-28-14-16-8-6-5-7-9-16/h5-9,17,23H,10-15H2,1-4H3

InChI Key

SPEZCZWTZDNFGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(CSCC2=CC=CC=C2)O)C(=O)OC

Origin of Product

United States

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